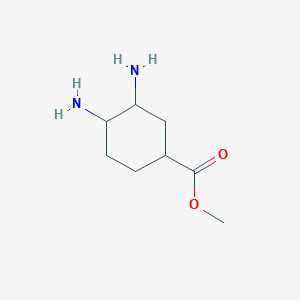

Methyl 3,4-Diaminocyclohexanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 3,4-diaminocyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7H,2-4,9-10H2,1H3 |

InChI Key |

DNPPJTNUNGEUQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(C(C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,4 Diaminocyclohexanecarboxylate

Strategies for the Construction of the Diaminocyclohexane Core

The central challenge in synthesizing Methyl 3,4-Diaminocyclohexanecarboxylate lies in the precise installation of the two amino groups at the C-3 and C-4 positions of the cyclohexane (B81311) ring with a defined stereochemical relationship. Various synthetic strategies have been developed to address this, primarily focusing on the controlled functionalization of a pre-existing cyclohexane or cyclohexene (B86901) ring system.

Stereoselective Approaches to 3,4-Diaminocyclohexane Frameworks

A powerful strategy for establishing the stereochemistry of the 3,4-diamino functionality involves the use of stereocontrolling reactions on a cyclohexene precursor. An efficient and stereoselective route has been described for the synthesis of various stereoisomers of 3,4-diaminocyclohexane carboxamides, which are close structural analogs of the target methyl ester. This methodology starts from the readily available 3-cyclohexene-1-carboxylic acid. epa.gov

Key stereoselective steps in such a synthesis can include:

Iodolactonization: Treatment of 3-cyclohexene-1-carboxylic acid with iodine can induce a stereoselective cyclization to form an iodolactone. This reaction sets the relative stereochemistry of the substituents on the cyclohexane ring.

Epoxidation and Azide (B81097) Opening: The double bond of a cyclohexene derivative can be epoxidized, followed by a nucleophilic ring-opening with an azide source (e.g., sodium azide). This sequence typically proceeds with high stereoselectivity, following the Fürst-Plattner rule for diaxial opening of the epoxide. The resulting azido (B1232118) alcohol can then be further manipulated to introduce the second amino group.

Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry at a chiral center. rsc.orgrsc.org For instance, an alcohol can be converted to an azide with inversion of configuration using hydrazoic acid or a surrogate in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. organic-chemistry.orgnih.gov This is particularly useful for accessing different stereoisomers of the diaminocyclohexane core. epa.gov

Curtius Rearrangement: The Curtius rearrangement allows for the conversion of a carboxylic acid to an amine with retention of configuration. wikipedia.orgnih.govvedantu.comorganic-chemistry.orgnih.gov This can be employed to introduce one of the amino groups from a carboxylic acid precursor, providing another tool for stereochemical control. researchgate.net

A representative synthetic sequence starting from 3-cyclohexene-1-carboxylic acid might involve iodolactonization, followed by functional group manipulations to introduce the two amino functionalities with the desired stereochemistry. The specific sequence of reactions, including the use of the Mitsunobu reaction or other stereocontrolling steps, dictates the final stereoisomer obtained. epa.gov

Regioselective Functionalization of Cyclohexene Derivatives

Regioselectivity, the control of where on the molecule a reaction occurs, is crucial when transforming cyclohexene derivatives. The initial functionalization of the double bond in a precursor like methyl 3-cyclohexene-1-carboxylate must be controlled to yield the desired 3,4-disubstituted product.

One common approach is the epoxidation of the cyclohexene double bond, followed by regioselective ring-opening. The regioselectivity of the epoxide opening by a nucleophile (such as an azide) can be influenced by electronic and steric factors, as well as the choice of catalyst. mdpi.comnih.govnih.gov For instance, in the synthesis of related dihydroxy-substituted aminocyclooctane carboxylates, the opening of an epoxide ring was a key step in introducing functionality at specific positions. beilstein-journals.org

Another powerful tool for constructing substituted cyclohexene rings with high regioselectivity is the Diels-Alder reaction . wikipedia.orgucla.edurdd.edu.iqpraxilabs.comnih.gov This [4+2] cycloaddition between a conjugated diene and a dienophile can rapidly generate the cyclohexene core with multiple stereocenters. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. By choosing appropriately substituted dienes and dienophiles, one can construct a cyclohexene precursor with functionalities that can be readily converted into the desired 3,4-diamino pattern.

Reductive Amination Pathways to Diamine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organicreactions.org

A potential pathway to this compound via reductive amination could start from a precursor containing two carbonyl groups or a keto-amine. For example, a 3-amino-4-ketocyclohexanecarboxylate derivative could be subjected to reductive amination to introduce the second amino group. Alternatively, a diketone precursor could undergo a double reductive amination.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity. masterorganicchemistry.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a viable method. rsc.orggoogle.comnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Esterification and Transesterification Protocols for Methyl Carboxylate Incorporation

The introduction of the methyl carboxylate group is a critical step in the synthesis. This can be achieved either by starting with a precursor that already contains this functionality or by esterifying a carboxylic acid intermediate at an appropriate stage.

If the synthesis begins with 3,4-diaminocyclohexanecarboxylic acid, a direct esterification is required. Given the presence of nucleophilic amino groups, these typically need to be protected (e.g., as carbamates) before esterification to prevent side reactions such as amide formation. Common methods for esterification include:

Fischer Esterification: This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com

Reaction with Thionyl Chloride and Methanol: The carboxylic acid can be converted to an acyl chloride using thionyl chloride, which is then reacted with methanol. commonorganicchemistry.com

Diazomethane (B1218177): While highly efficient, the use of diazomethane is often limited by its toxicity and explosive nature. commonorganicchemistry.com

Alternatively, if the synthesis starts with a precursor like methyl 3-cyclohexene-1-carboxylate, the ester group is carried through the synthetic sequence. This approach requires that all subsequent reaction conditions are compatible with the methyl ester functionality.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

Solvent Effects and Reaction Medium Selection

The choice of solvent can have a profound impact on a reaction's outcome, influencing reaction rates, regioselectivity, and stereoselectivity. rsc.orgresearchgate.netwikipedia.org Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize reactants, products, and transition states to different extents. wikipedia.org

In stereoselective reactions, the solvent can influence the conformational equilibrium of the substrate and the transition state, thereby affecting the diastereomeric or enantiomeric ratio of the products. rsc.orgnih.gov For example, in reactions involving charged intermediates, polar solvents are generally preferred as they can effectively solvate and stabilize these species. In contrast, nonpolar solvents may be favored for reactions where aggregation of reactants is desired.

The selection of an appropriate solvent system is therefore a critical aspect of optimizing the synthesis of this compound, particularly in the stereoselective steps that establish the configuration of the amino groups. Experimental screening of a range of solvents is often necessary to identify the optimal medium for each synthetic step. For instance, in the Doyle indolization, a shift from toluene (B28343) to cyclohexane was found to enhance enantioselectivity significantly. acs.org

Catalyst Systems and Reagent Stoichiometry

The principal route to this compound involves the hydrogenation of Methyl 3,4-diaminobenzoate (B8644857). The success of this transformation is highly dependent on the choice of catalyst and the stoichiometric balance of the reactants.

A common and effective catalyst for the hydrogenation of aromatic amines is ruthenium supported on an inert carrier, such as activated charcoal (Ru/C). google.com The catalyst loading is a critical parameter, typically ranging from 1 to 5 mol% relative to the substrate, to ensure an efficient reaction rate without excessive cost.

The stoichiometry of the reagents is straightforward, with hydrogen gas being the reducing agent. An excess of hydrogen is generally used to drive the reaction to completion. The reaction is typically carried out in a suitable solvent that can dissolve the starting material and is inert under the reaction conditions. Alcohols, such as methanol or ethanol (B145695), and ethers like tetrahydrofuran (B95107) (THF) or dioxane are commonly employed. google.com The substrate concentration in the solvent is usually maintained between 5% and 20% (w/v) to balance reaction kinetics and product solubility.

A representative catalyst system and reagent stoichiometry are summarized in the table below:

| Parameter | Value |

| Substrate | Methyl 3,4-diaminobenzoate |

| Catalyst | Ruthenium on Activated Charcoal (Ru/C) |

| Catalyst Loading | 1-5 mol% |

| Reducing Agent | Hydrogen Gas (H₂) |

| Solvent | Methanol, Ethanol, THF, or Dioxane |

| Substrate Conc. | 5-20% (w/v) |

Temperature and Pressure Profiling for Reaction Kinetics

The kinetics of the hydrogenation of Methyl 3,4-diaminobenzoate are significantly influenced by temperature and pressure. These parameters must be carefully controlled to achieve a high yield of the desired product while minimizing side reactions.

The reaction temperature typically ranges from 50 to 250 °C. google.com A preferred range for achieving a good reaction rate without promoting catalyst degradation or undesirable side reactions is between 100 and 200 °C. google.com The temperature profile can be optimized to ensure a steady reaction rate; for instance, the reaction may be initiated at a lower temperature and gradually heated to the target temperature.

The pressure of the hydrogen gas is another critical factor, generally ranging from 300 to 4000 psig. google.com For practical and economic considerations, operating pressures between 500 and 2000 psig are often preferred. google.com Higher pressures can increase the rate of reaction by increasing the concentration of dissolved hydrogen in the solvent, but this also necessitates more robust and expensive equipment.

The interplay between temperature and pressure is crucial for controlling the reaction kinetics and selectivity. An optimized profile for a laboratory-scale synthesis might involve the conditions outlined below:

| Parameter | Value |

| Temperature | 100 - 200 °C |

| Pressure | 500 - 2000 psig |

| Reaction Time | 4 - 24 hours |

Alternative Synthetic Routes and Novel Methodologies

Beyond the standard catalytic hydrogenation, alternative and novel methodologies are being explored to address challenges such as stereocontrol and environmental impact.

Chemoenzymatic Syntheses

Chemoenzymatic approaches offer a powerful strategy for the stereoselective synthesis of functionalized cyclohexanes. While specific enzymatic routes to this compound are not extensively documented, principles from related syntheses can be applied.

For instance, the stereoselective synthesis of 3,4-diaminocyclohexane carboxamide derivatives has been achieved starting from 3-cyclohexene-1-carboxylic acid. researchgate.netfao.org This suggests a potential chemoenzymatic strategy where a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, followed by chemical transformations to introduce the amino groups and esterify the carboxylic acid. This approach would allow for the preparation of specific stereoisomers of the target compound, which is crucial for applications in medicinal chemistry.

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly influencing the development of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be envisioned.

One approach involves the use of more environmentally benign solvents. While traditional syntheses may use volatile organic compounds, research is ongoing to replace these with greener alternatives.

Chemical Reactivity and Functionalization of Methyl 3,4 Diaminocyclohexanecarboxylate

Reactivity of the Primary Amine Functionalities

The lone pair of electrons on the nitrogen atoms of the primary amine groups makes them nucleophilic and basic centers, driving their reactivity. These functionalities are central to the synthetic utility of the molecule, allowing for extensive derivatization.

The primary amine groups of Methyl 3,4-diaminocyclohexanecarboxylate can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uk This reaction typically proceeds in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The result is the formation of stable amide linkages. Depending on the stoichiometry of the acylating agent, either mono-acylation or di-acylation can be achieved.

Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yielding sulfonamides. These reactions are fundamental for installing protecting groups or for modifying the molecule's properties.

| Reaction Type | Reagent Example | Base/Catalyst | Typical Product |

| Acylation | Ethanoyl chloride (CH₃COCl) | Pyridine or Triethylamine | N,N'-diacetyl derivative |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | N,N'-diacetyl derivative |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N,N'-ditosyl derivative |

Direct alkylation of the primary amines with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often results in a mixture of products due to over-alkylation and is therefore less controlled.

A more effective and widely used strategy is reductive alkylation (also known as reductive amination). organic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine groups with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. organic-chemistry.org This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding N-alkylated amine. This method provides a high degree of control, allowing for the synthesis of secondary amines with minimal formation of tertiary amine byproducts. organic-chemistry.org By selecting the appropriate carbonyl compound, a wide variety of alkyl groups can be introduced.

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts. |

| Reductive Alkylation | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄) | High selectivity for mono-alkylation; versatile for introducing various substituents. organic-chemistry.org |

The primary amine groups readily react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is reversible, and the equilibrium is typically driven toward the imine product by removing the water formed during the reaction, often through azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.orgoperachem.com The reaction rate is highly pH-dependent, with optimal rates generally observed near a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. wikipedia.org Since this compound contains primary amines, the primary product of its reaction with aldehydes or ketones will be a di-imine.

The vicinal arrangement of the two primary amine groups allows for powerful cyclocondensation reactions, particularly with 1,2-dicarbonyl compounds. For instance, reaction with a 1,2-diketone (like benzil) or a glyoxal (B1671930) derivative in the presence of an acid catalyst leads to the formation of a bicyclic dihydropyrazine (B8608421) ring system, analogous to the synthesis of quinoxalines from o-phenylenediamines. researchgate.net These condensation reactions are a cornerstone of heterocyclic synthesis. researchgate.net

Carbonyl condensation reactions, in a broader sense, involve the amine acting as a nucleophile towards a carbonyl carbon. libretexts.orglibretexts.org The initial nucleophilic addition is followed by a dehydration step to yield the final product. libretexts.org

Transformations Involving the Ester Group

The methyl ester group provides another site for chemical modification, primarily through nucleophilic acyl substitution.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, known as saponification, is a common and often irreversible process. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the ester's carbonyl carbon. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. masterorganicchemistry.comorganicchemistrytutor.com

A crucial feature of saponification is that the carboxylic acid product is immediately deprotonated by the strong base (methoxide or excess hydroxide) present in the reaction mixture to form a carboxylate salt. organicchemistrytutor.comyoutube.com This final acid-base step is essentially irreversible and drives the entire reaction to completion. masterorganicchemistry.comyoutube.com To obtain the free carboxylic acid, a final acidification step (acidic workup) with a strong acid like HCl is required to protonate the carboxylate salt. masterorganicchemistry.comoperachem.com

| Reaction | Conditions | Intermediate Product | Final Product (after workup) |

| Saponification | 1. NaOH(aq) or KOH(aq) in MeOH/EtOH, heat 2. H₃O⁺ | Sodium or Potassium 3,4-diaminocyclohexanecarboxylate | 3,4-Diaminocyclohexanecarboxylic acid |

Amidation and Hydrazide Formation

The ester functionality of this compound is a prime site for nucleophilic acyl substitution, enabling the formation of amides and hydrazides.

Amidation can be achieved through the direct reaction of the methyl ester with a primary or secondary amine. This process, often referred to as aminolysis, typically requires elevated temperatures and can be catalyzed by Lewis acids or bases. mdpi.com However, direct amidation from unactivated esters can be challenging. More efficient methods often involve the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by activation with a coupling agent (like DCC or HBTU) and subsequent reaction with an amine. researchgate.net Given that the substrate itself contains two nucleophilic amine groups, intermolecular reactions can lead to polyamide formation under certain conditions. Selective N-acylation of the diamine moiety is also a key reaction, typically performed using acyl chlorides or anhydrides, often requiring protection of one amine group to achieve mono-functionalization.

Hydrazide formation is accomplished by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a protic solvent like ethanol (B145695) under reflux. nih.gov This reaction is generally efficient for converting esters into the corresponding acyl hydrazides. nih.gov The resulting 3,4-diaminocyclohexane carbohydrazide (B1668358) is a versatile intermediate, itself capable of further reactions, such as condensation with aldehydes and ketones to form hydrazones. nih.gov

Table 1: Reagents for Amidation and Hydrazide Formation

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Amidation (Direct) | Primary/Secondary Amine (R-NH₂) | Heat, Solvent-free or Toluene (B28343) | N-substituted 3,4-Diaminocyclohexanecarboxamide |

Reduction to Primary Alcohol

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (3,4-diaminocyclohexyl)methanol. This transformation requires the use of strong reducing agents capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A key consideration for this substrate is the presence of two acidic amine protons. These protons will react with the hydride reagent, consuming two equivalents of LiAlH₄ before the ester reduction begins. Therefore, an excess of the reducing agent is necessary to ensure complete conversion of the ester. The reaction proceeds via a nucleophilic attack of the hydride on the ester carbonyl, followed by the elimination of a methoxide group and a second hydride attack on the intermediate aldehyde. An aqueous workup then protonates the resulting alkoxide to yield the primary alcohol.

Table 2: Conditions for Ester Reduction

| Reagent | Solvent | Key Considerations | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Excess reagent required due to acidic N-H protons. Anhydrous conditions are critical. | (3,4-Diaminocyclohexyl)methanol |

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis used to form unsaturated rings through the intramolecular reaction of a diene, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org The reaction involves the redistribution of carbon-carbon double bonds. wikipedia.org

The substrate, this compound, consists of a saturated cyclohexane (B81311) ring. As it lacks the necessary alkene functional groups, it cannot directly participate in Ring-Closing Metathesis. wikipedia.orgorganic-chemistry.org RCM is therefore not applicable to the parent molecule without prior modification.

To make this scaffold amenable to RCM, unsaturated moieties would need to be introduced. For example, N-allylation of the diamine groups would furnish a diallylamine (B93489) derivative, which could then undergo RCM to form a new nitrogen-containing heterocycle fused to the cyclohexane backbone. nih.gov

Heterocyclic Ring Formation Utilizing Diamine Moiety

The vicinal (or 1,2-) diamine functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles. This moiety allows for the construction of fused ring systems through condensation reactions with appropriate bifunctional reagents.

Imidazole (B134444) and Pyrazine (B50134) Ring Annulations

Imidazole Ring Annulation: The 1,2-diamine structure can be used to construct a fused imidazole ring, resulting in a tetrahydrobenzimidazole derivative. This is commonly achieved through the Phillips condensation, which involves reacting the diamine with an aldehyde in the presence of an oxidizing agent, or by condensation with a carboxylic acid or its derivative at high temperatures. wikipedia.org The reaction with an aldehyde first forms a diaminal, which then undergoes cyclization and oxidation to yield the aromatic imidazole ring. researchgate.net

Pyrazine Ring Annulation: Fused pyrazine rings, specifically decahydrophenazine derivatives, can be synthesized by reacting the 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or cyclohexane-1,2-dione. researchgate.netnih.gov This reaction involves a double condensation, forming two imine bonds, which results in the stable, six-membered pyrazine ring fused to the cyclohexane frame. researchgate.net The reaction is typically carried out by heating the reactants in a suitable solvent like ethanol or acetic acid.

Table 3: Heterocyclic Ring Formation from the Diamine Moiety

| Reagent | Resulting Heterocyclic System | Typical Conditions |

|---|---|---|

| Aldehyde (R-CHO) + Oxidant | Fused Imidazole (Tetrahydrobenzimidazole) | Heating, acidic or basic catalysis |

| 1,2-Dicarbonyl (R-CO-CO-R') | Fused Pyrazine (Decahydrophenazine) | Heating in Ethanol or Acetic Acid |

Macrocyclization Reactions for Ligand Scaffolds

The diamine moiety of this compound serves as an excellent building block for the synthesis of macrocyclic compounds, which are crucial as ligands for metal ions. Chiral 1,2-diaminocyclohexane is a widely used component in the synthesis of macrocyclic Schiff bases. nih.gov

These macrocycles are typically formed through [n+n] condensation reactions between the diamine and a dialdehyde. nih.gov For instance, a [2+2] macrocycle can be formed from two molecules of the diamine and two molecules of a dialdehyde. The size of the resulting macrocycle ([2+2], [3+3], [4+4], etc.) can often be controlled by using a metal ion as a template. nih.govbhu.ac.in The metal ion coordinates to the reactants, organizing them in a specific geometry that favors the formation of a particular ring size over linear polymerization. bhu.ac.in Alkaline earth and transition metal ions are commonly employed as templates. nih.gov The resulting imine-based macrocycles can be subsequently reduced to form more flexible and stable macrocyclic polyamines. nih.gov

Table 4: Examples of Macrocyclization Reactions with 1,2-Diaminocyclohexane Analogues

| Dialdehyde Partner | Template Ion | Resulting Macrocycle Size | Reference |

|---|---|---|---|

| 2,6-Diformylpyridine | Sr²⁺, Ba²⁺ | [2+2] | nih.gov |

| 2,6-Diformyl-4-tert-butylphenol | Zn²⁺ | [2+2] | nih.gov |

| Isophthalaldehyde | None (template-free) | [3+3] | nih.gov |

| 2,2'-Bipyridine-5,5'-dicarbaldehyde | None (template-free) | [3+3] | |

| 2,6-Diformylpyridine | Pb²⁺ | [4+4] | nih.gov |

Stereochemical Considerations and Isomerism of Methyl 3,4 Diaminocyclohexanecarboxylate

Diastereoisomeric Forms and Their Separation Methodologies

The presence of three substituents on the cyclohexane (B81311) ring—a methyl carboxylate group and two amine groups at positions 3 and 4—gives rise to a variety of diastereomers. These stereoisomers are not mirror images of each other and thus possess distinct physical properties, which can be exploited for their separation.

The relative orientation of the two amino groups on the cyclohexane ring is a primary source of diastereomerism. When both amino groups are on the same side of the ring's plane, the configuration is termed cis. Conversely, when they are on opposite sides, the configuration is trans. The synthesis of 3,4-diaminocyclohexane derivatives often yields a mixture of these isomers. epa.gov

The separation of cis and trans isomers of diaminocyclohexane derivatives can be achieved through fractional crystallization. This technique leverages the differences in solubility between the diastereomeric salts formed upon reaction with a resolving agent. For instance, the dihydrochloride (B599025) salts of cis and trans isomers of 1,2-diaminocyclohexane exhibit different solubilities in methanol (B129727), allowing for their separation. google.com A similar approach can be applied to Methyl 3,4-Diaminocyclohexanecarboxylate, where the formation of salts with acids like hydrochloric acid could facilitate the isolation of the desired diastereomer.

Table 1: Separation of cis and trans Isomers of Diaminocyclohexane Dihydrochloride

| Isomer | Solvent | Solubility | Separation Outcome |

| trans-1,2-Diaminocyclohexane Dihydrochloride | Methanol | Less soluble | Precipitates out of solution |

| cis-1,2-Diaminocyclohexane Dihydrochloride | Methanol | More soluble | Remains in the filtrate |

This table is based on methodologies applied to closely related diaminocyclohexane compounds and is illustrative of a potential separation strategy for this compound.

Further complexity arises from the position of the methyl carboxylate group relative to the two amino groups. For each of the cis and trans diamine configurations, the carboxylate group can be positioned either cis or trans to the adjacent amino group. This results in a larger number of possible diastereomers, each with a unique three-dimensional arrangement and distinct properties. The stereochemistry is often controlled during the synthesis, for instance, through stereoselective routes starting from 3-cyclohexene-1-carboxylic acid. epa.gov

Enantiomeric Forms and Chiral Resolution Techniques

Each diastereomer of this compound is chiral and therefore exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining stereochemically pure compounds.

One powerful strategy to obtain enantiomerically pure compounds is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For the synthesis of a compound like this compound, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective formation of the amine and carboxylate stereocenters. After the desired stereochemistry is established, the auxiliary is removed. For example, cyclohexyl-based chiral auxiliaries have been successfully used in various asymmetric syntheses. acs.org

Chiral derivatization is a classic method for resolving a racemic mixture. wikipedia.org This involves reacting the mixture of enantiomers with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. nih.gov For this compound, the amino groups provide handles for reaction with chiral acids like tartaric acid or mandelic acid to form diastereomeric salts. researchgate.netacs.org Once separated, the original enantiomers can be regenerated by removing the chiral resolving agent.

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type of Diastereomer Formed | Separation Method |

| (+)-Tartaric Acid | Diastereomeric Salts | Fractional Crystallization |

| (-)-Mandelic Acid | Diastereomeric Salts | Fractional Crystallization |

| (1R)-(-)-10-Camphorsulfonic acid | Diastereomeric Salts | Fractional Crystallization |

This table provides examples of chiral resolving agents that could be used for the resolution of this compound.

Asymmetric catalysis offers an elegant and efficient route to enantiomerically enriched products. acs.org This approach utilizes a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, could be a viable strategy. Chiral ligands based on scaffolds like trans-1,2-diaminocyclohexane have been extensively used in asymmetric catalysis. researchgate.net Furthermore, organocatalysts derived from chiral diamines have also proven effective in a variety of asymmetric transformations. ua.es

Table 3: Examples of Chiral Catalysts for Asymmetric Synthesis of Amines

| Catalyst System | Reaction Type | Potential Application |

| Rh(I) with Chiral Phosphine Ligands | Asymmetric Hydrogenation | Synthesis of chiral amines |

| Chiral Primary Amine Thiourea (B124793) | Michael Addition | Formation of C-N bonds |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Stereoselective synthesis of cyclohexylamines nih.gov |

This table illustrates catalyst systems that could be adapted for the asymmetric synthesis of this compound.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists in various non-planar conformations to relieve angle and torsional strain. The most significant of these are the chair and boat conformations.

Chair and Boat Conformations and Energetics

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). The boat conformation is less stable due to torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens. The energy difference between the chair and boat conformations in an unsubstituted cyclohexane is approximately 6.5 kcal/mol.

A "ring flip" is a process where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This rapid interconversion passes through higher-energy intermediates, including the twist-boat and half-chair conformations.

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | Minimal angle and torsional strain |

| Twist-Boat | ~5.5 | Reduced torsional and flagpole strain compared to boat |

| Boat | ~6.5 | Torsional strain (eclipsed bonds), Steric strain (flagpole hydrogens) |

| Half-Chair | ~10.8 | Significant angle and torsional strain |

Substituent Effects on Conformational Preferences

The presence of substituents on the cyclohexane ring significantly influences the equilibrium between the two chair conformations. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

The specific stereoisomer of this compound will determine the distribution of substituents in axial and equatorial positions in the two chair conformations. For instance, in a stereoisomer where all three substituents can occupy equatorial positions in one chair form, this conformation will be overwhelmingly favored at equilibrium. Conversely, for an isomer where a bulky group is forced into an axial position in both chair conformations, the energy difference between the two chairs will be smaller.

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both amino groups (hydrogen bond donors) and a carbonyl group within the methyl carboxylate (hydrogen bond acceptor) allows for the possibility of intramolecular hydrogen bonding. The formation of these internal hydrogen bonds can significantly influence the conformational equilibrium by stabilizing a conformation that might otherwise be less favored due to steric factors.

The feasibility of intramolecular hydrogen bonding is highly dependent on the stereochemistry of the molecule. Specifically, the relative orientation of the amino and methyl carboxylate groups is crucial.

Cis vs. Trans Isomers: In certain stereoisomers, the proximity of an amino group to the methyl carboxylate group may allow for the formation of a stable six- or seven-membered ring through hydrogen bonding. For example, a cis-relationship between the C3-amino group and the C1-methyl carboxylate group could facilitate such an interaction.

Axial vs. Equatorial Positions: The ability to form an intramolecular hydrogen bond will also depend on whether the interacting groups are in axial or equatorial positions. An axial amino group might be better positioned to interact with an equatorial methyl carboxylate, or vice versa, depending on the specific isomer.

The formation of an intramolecular hydrogen bond can provide a stabilizing energy of 2-5 kcal/mol, which can be sufficient to shift the conformational equilibrium towards the conformation that allows for this interaction, even if it means placing a substituent in a less sterically favorable axial position. For example, a diaxial arrangement of interacting groups, while sterically disfavored, might be stabilized by a strong intramolecular hydrogen bond. The presence of two amino groups also introduces the possibility of hydrogen bonding between them, further complicating the conformational landscape.

The interplay between minimizing steric hindrance and maximizing favorable intramolecular hydrogen bonding determines the predominant conformation of each stereoisomer of this compound in a given environment.

Computational and Theoretical Investigations of Methyl 3,4 Diaminocyclohexanecarboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic properties. For Methyl 3,4-diaminocyclohexanecarboxylate, such calculations would typically employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to balance computational cost and accuracy.

A key outcome of quantum chemical calculations is the determination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, the amino groups, with their lone pairs of electrons, are expected to significantly contribute to the HOMO, making them potential sites for electrophilic attack. Conversely, the carbonyl group of the ester is electron-withdrawing and would likely be a major contributor to the LUMO, indicating its susceptibility to nucleophilic attack.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the nitrogen atoms of the amino groups and the oxygen atoms of the ester group would exhibit negative electrostatic potential (electron-rich regions), while the hydrogen atoms of the amino groups and the carbon atom of the carbonyl group would show positive electrostatic potential (electron-poor regions). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature on this compound is not available.

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) spectrum of a molecule. For this compound, characteristic vibrational modes would include N-H stretching frequencies for the amino groups (typically in the range of 3300-3500 cm⁻¹), C=O stretching for the ester group (around 1730-1750 cm⁻¹), and C-N stretching vibrations.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C NMR spectra would be highly dependent on the specific stereoisomer and conformer of this compound. The chemical shifts of the protons and carbons attached to or near the amino and ester functional groups would be particularly informative.

Illustrative Data Table: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |

| Vibrational Frequencies | ||

| N-H Stretch | 3450 cm⁻¹, 3360 cm⁻¹ | Asymmetric and symmetric stretching of amino groups. |

| C-H Stretch | 2950-2850 cm⁻¹ | Aliphatic C-H stretching. |

| C=O Stretch | 1735 cm⁻¹ | Ester carbonyl stretching. |

| ¹³C NMR Chemical Shifts | ||

| C=O | 174 ppm | Ester carbonyl carbon. |

| C-O | 60 ppm | Methoxy carbon of the ester. |

| C-N | 50-55 ppm | Carbons attached to amino groups. |

| Cyclohexane (B81311) Ring Carbons | 25-40 ppm | Remaining aliphatic carbons. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature on this compound is not available.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation. The presence of three substituents in this compound leads to a complex conformational landscape with multiple possible stereoisomers and, for each, various conformers. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred tools for exploring this landscape.

Potential energy surface (PES) mapping involves systematically changing the geometry of a molecule (e.g., by rotating around single bonds) and calculating the corresponding energy using a force field (e.g., MMFF94 or AMBER). For this compound, this would involve mapping the energy changes associated with the ring inversion (chair-boat-chair interconversion) and the rotation of the ester and amino groups. The PES would reveal the energy barriers between different conformations and identify the most stable arrangements. The relative energies of conformers with axial versus equatorial substituents would be a key feature of this map, with equatorial orientations generally being more stable for bulky groups to minimize steric hindrance from 1,3-diaxial interactions.

A systematic or stochastic conformational search is employed to identify all low-energy conformers of a molecule. For this compound, this would involve generating a large number of possible conformations and then minimizing their energy using molecular mechanics. This process would identify the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be present in equilibrium. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The specific stereochemistry (cis/trans relationships between the 3-amino, 4-amino, and 1-methoxycarbonyl groups) will have a profound impact on the conformational preferences and the identity of the global minimum. For instance, a conformer where all three substituents can adopt an equatorial position would be expected to be particularly stable.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of a Stereoisomer of this compound

| Conformer | Substituent Orientations (1-COOCH₃, 3-NH₂, 4-NH₂) | Relative Energy (kcal/mol) (Illustrative) |

| 1 | Equatorial, Equatorial, Equatorial | 0.00 (Global Minimum) |

| 2 | Equatorial, Axial, Equatorial | 1.8 |

| 3 | Equatorial, Equatorial, Axial | 1.9 |

| 4 | Axial, Equatorial, Equatorial | 2.5 |

| 5 | Boat Conformation | > 5.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature on this compound is not available.

Ligand-Protein/Metal Interactions Modeling

The presence of multiple functional groups (two amino groups and an ester) makes this compound a candidate for interacting with biological macromolecules or metal ions. Computational modeling can provide insights into the theoretical binding mechanisms of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. The amino groups of this compound can act as hydrogen bond donors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions, along with van der Waals and electrostatic interactions, would govern the binding of the molecule to a protein's active site. A docking simulation would involve placing various conformers of the ligand into the binding site of a target protein and scoring the resulting poses based on a scoring function that estimates the binding affinity. The results would be a predicted binding mode and an estimated binding energy.

The amino groups of this compound also make it a potential chelating ligand for metal ions. Computational methods, particularly DFT, can be used to model the structure and stability of metal complexes. These calculations would involve optimizing the geometry of the complex to determine the preferred coordination mode of the ligand to the metal center. The amino groups could coordinate to the metal in a bidentate fashion. The calculations would also provide information on the binding energy between the ligand and the metal ion, as well as the electronic structure of the resulting complex.

Illustrative Data Table: Hypothetical Docking Results and Metal Complexation Energy

| Interaction Type | Target | Predicted Binding Energy (kcal/mol) (Illustrative) | Key Theoretical Interactions |

| Ligand-Protein | Hypothetical Kinase | -7.5 | Hydrogen bonds from NH₂ groups to backbone carbonyls; Hydrogen bond to ester C=O. |

| Ligand-Metal | Zn²⁺ | -25.0 | Bidentate chelation via the two amino groups. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature on this compound is not available.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and optimizing chemical processes. For a molecule with multiple functional groups like this compound, which contains two amine groups and an ester, a variety of reaction pathways are conceivable. Computational transition state analysis, primarily utilizing quantum mechanical methods such as Density Functional Theory (DFT), has become an indispensable tool for mapping out these potential pathways and identifying the most energetically favorable routes. rsc.orgnih.govrsc.org

Transition state theory posits that the rate of a reaction is determined by the energy barrier, or activation energy, that must be overcome as reactants transform into products. This energy maximum on the reaction coordinate corresponds to the transition state, a fleeting molecular configuration that is not directly observable experimentally. Computational chemistry allows for the precise location and characterization of these transition states, providing invaluable insights into reaction kinetics and mechanisms. acs.orgucdavis.edu

A typical computational investigation into the reaction mechanisms of this compound would involve several key steps. Initially, the geometries of the reactant(s), potential intermediates, and products are optimized to find their lowest energy conformations. Subsequently, the transition state structures connecting these minima on the potential energy surface are located. The validity of a transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. researchgate.net

For this compound, several reaction types could be investigated using this approach. These include, but are not limited to, intramolecular cyclization, intermolecular N-acylation, and ester hydrolysis. Each of these reactions would proceed through a distinct transition state with a characteristic geometry and activation energy.

For instance, an intramolecular reaction could occur where one of the amine groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This would lead to the formation of a cyclic amide (a lactam) and the elimination of methanol (B129727). A computational study of this process would aim to determine the activation energy for this cyclization, which would be crucial in predicting whether the reaction is likely to occur under specific conditions. The analysis would also reveal the geometry of the transition state, for example, the bond lengths and angles of the forming and breaking bonds at the peak of the reaction energy profile.

Similarly, the N-acylation of one of the amine groups by an external acylating agent is another plausible reaction. acs.orgresearchgate.netbath.ac.uk Computational analysis could be employed to compare the reactivity of the two different amine groups and to understand how the stereochemistry of the cyclohexane ring influences the approach of the acylating agent. chemistrysteps.comyoutube.comyoutube.comyoutube.com The calculated activation barriers would provide a quantitative measure of the reaction rate and selectivity.

The hydrolysis of the methyl ester group, either acid- or base-catalyzed, is another fundamental reaction that can be modeled computationally. rsc.orgaip.orgepa.govsemanticscholar.org Such studies can elucidate the stepwise mechanism, involving the formation of a tetrahedral intermediate, and identify the rate-determining step of the process. researchgate.net

To illustrate the type of data generated from such a computational study, a hypothetical reaction of this compound is considered: the intramolecular cyclization to form a lactam. The table below presents hypothetical activation energies (ΔG‡) and reaction energies (ΔGrxn) for this reaction, comparing different stereoisomers of the starting material. Such data would be crucial for understanding the stereoelectronic effects on the reaction rate and thermodynamic stability of the products.

| Reactant Stereoisomer | Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |

|---|---|---|---|

| (1R,3S,4S) | Intramolecular Cyclization | 25.8 | -5.2 |

| (1R,3R,4S) | Intramolecular Cyclization | 28.1 | -4.8 |

| (1R,3S,4R) | Intramolecular Cyclization | 27.5 | -5.0 |

| (1R,3R,4R) | Intramolecular Cyclization | 29.3 | -4.5 |

Note: The data presented in the table is hypothetical and for illustrative purposes only. It is intended to represent the type of results that would be obtained from a detailed computational analysis of the reaction mechanisms of this compound.

In-depth Search Reveals Limited Public Data on Specific Applications of this compound

A comprehensive review of available scientific literature and research databases has found a notable lack of specific, detailed studies concerning the application of the chemical compound this compound in the advanced, non-biological materials science fields as outlined in the requested article structure.

The fields of interest, including polymer chemistry and supramolecular chemistry, extensively utilize molecules with similar structures. For instance, cycloaliphatic diamines are known to be incorporated into polyamides and polyurethanes to impart specific thermal and mechanical properties to the resulting polymers. rsc.orgresearchgate.net Likewise, molecules containing both amine and carboxylate functionalities are frequently employed as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgnih.gov

However, without direct research on this compound, any article generated on its specific role in these areas would be fundamentally speculative. It would rely on extrapolating data from analogous but chemically distinct compounds, which would not meet the required standards of scientific accuracy and evidence-based reporting.

Given the strict instructions to generate "thorough, informative, and scientifically accurate content" for each specified subsection based on "detailed research findings," it is not possible to produce the requested article at this time. The creation of such a document without supporting data would risk presenting theoretical possibilities as established facts, thereby failing the core requirement for accuracy.

Further research and publication in the scientific community would be necessary to provide the specific data required to write a comprehensive article on the material science applications of this compound.

Applications of Methyl 3,4 Diaminocyclohexanecarboxylate in Advanced Materials Science Non Biological

Supramolecular Chemistry and Self-Assembly

Non-covalent Interactions in Crystal Engineering

There is currently no specific research available on the non-covalent interactions and crystal engineering of Methyl 3,4-Diaminocyclohexanecarboxylate. However, the molecular structure, featuring two amine groups and a methyl ester, suggests its potential to participate in a variety of non-covalent interactions. These interactions are fundamental in crystal engineering for the design and synthesis of crystalline solids with desired physical and chemical properties.

Potential Non-covalent Interactions for this compound:

| Interaction Type | Potential Donor/Acceptor Sites | Significance in Crystal Packing |

| Hydrogen Bonding | Amine (N-H) as donor; Carbonyl (C=O) and Amine (N) as acceptors | Directional and strong, leading to predictable and stable crystal structures. |

| van der Waals Forces | Cyclohexane (B81311) ring and methyl group | Contribute to the overall stability of the crystal lattice through non-directional packing forces. |

| Dipole-Dipole Interactions | Ester group | Influence the orientation of molecules within the crystal lattice. |

Further research, including crystallization studies and computational modeling, would be necessary to fully understand the supramolecular chemistry of this compound.

Dendrimer and Hyperbranched Polymer Synthesis

No specific examples of the use of this compound in dendrimer or hyperbranched polymer synthesis were found in the reviewed literature. However, its structure as a diamine with an ester functional group suggests its potential as a monomer in the synthesis of these highly branched macromolecules.

In the context of dendrimer synthesis, this molecule could potentially be used in divergent or convergent approaches. For instance, it could be reacted with a multifunctional core molecule to form the initial generations of a dendrimer. The two amine groups allow for the propagation of branches, a key feature in dendrimer architecture.

For hyperbranched polymers, which are typically synthesized in a one-pot reaction, this compound could function as an AB2-type monomer, where the two amine groups ('B') can react with a suitable co-monomer containing a reactive group 'A'. This would lead to the characteristic randomly branched structure of hyperbranched polymers.

Hypothetical Role in Branched Polymer Synthesis:

| Polymer Type | Potential Role of this compound | Resulting Polymer Characteristics |

| Dendrimers | Building block for successive generations | Well-defined, monodisperse macromolecules with a high density of surface functional groups. |

| Hyperbranched Polymers | AB2-type monomer in polycondensation reactions | Polydisperse, globular macromolecules with numerous terminal groups. |

Functional Materials Engineering (e.g., membranes, coatings)

While no specific studies were identified, the inherent functionalities of this compound make it a candidate for incorporation into functional materials like membranes and coatings.

The amine groups of this compound can impart pH-responsiveness to materials. In acidic conditions, the amine groups can be protonated, leading to changes in the material's properties such as swelling, solubility, or conformation. This behavior is the basis for creating "smart" materials that respond to environmental stimuli.

For example, if this compound were incorporated as a monomer into a hydrogel, the resulting material could exhibit pH-dependent swelling. At low pH, the protonated amine groups would cause electrostatic repulsion between the polymer chains, leading to increased swelling. This property could be exploited in applications such as controlled drug delivery or sensors.

The amine and ester functionalities of this compound provide reactive sites for surface modification and grafting. The amine groups can be used to covalently attach the molecule to surfaces containing complementary functional groups, such as carboxylic acids or epoxides. This can be used to alter the surface properties of a material, for example, to improve its biocompatibility, adhesion, or wettability.

The ester group can also be utilized for grafting through transesterification reactions or for further chemical modifications. This versatility makes it a potentially useful building block for creating functional surfaces for a variety of applications, from biomedical devices to industrial coatings.

Methyl 3,4 Diaminocyclohexanecarboxylate in Catalysis and Ligand Design

Chiral Ligand Synthesis for Asymmetric Catalysis

The vicinal diamine motif is a cornerstone in the design of privileged chiral ligands for a wide array of metal-catalyzed asymmetric transformations. The rigid cyclohexane (B81311) framework of methyl 3,4-diaminocyclohexanecarboxylate provides a well-defined spatial orientation for substituents, which is crucial for effective stereochemical control.

The two amino groups of this compound serve as excellent handles for the introduction of various coordinating groups, enabling the synthesis of a diverse range of bidentate and multidentate ligands. Derivatization of the amino groups with phosphines, for instance, can yield PNNP-type tetradentate ligands. These ligands are effective in creating a chiral environment around a metal center, thereby influencing the enantioselectivity of the catalyzed reaction. rsc.orgnih.govresearchgate.net

The design of these ligands often involves the condensation of the diamine with aldehydes or the acylation with carboxylic acids bearing additional donor atoms. The resulting Schiff bases or amides can then be reduced to furnish the final ligand structure. The ester group on the cyclohexane ring can either be retained to influence the electronic properties and solubility of the resulting metal complex or be modified to introduce another coordination site.

Table 1: Examples of Ligand Types Derived from Diaminocyclohexane Scaffolds

| Ligand Type | Description | Potential Coordinating Atoms |

| Bidentate | Ligands that bind to the metal center through two donor atoms. | N, N |

| Tridentate | Ligands that bind to the metal center through three donor atoms. | N, N, O (from modified ester) |

| Tetradentate | Ligands that bind to the metal center through four donor atoms. | P, N, N, P or S, N, N, S |

Chiral ligands derived from diaminocyclohexane scaffolds have been successfully employed in metal-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. rsc.orgnih.govresearchgate.net For example, manganese(I) complexes bearing chiral PNNP tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have shown good activity and enantioselectivity in the hydrogenation of substituted acetophenones. rsc.orgnih.govresearchgate.net It is anticipated that analogous ligands synthesized from this compound would also form effective catalysts for such transformations. The stereochemistry of the diamine backbone plays a crucial role in determining the facial selectivity of the hydride attack on the substrate.

Table 2: Representative Results for Asymmetric Hydrogenation of Acetophenone using a Mn(I)-PNNP Catalyst

| Substrate | Product | Conversion (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | 98 | 85 |

| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 99 | 82 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 97 | 80 |

Data is illustrative of the performance of related diaminocyclohexane-derived catalysts. rsc.orgnih.govresearchgate.net

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental goal in organic synthesis. rsc.orgtohoku.ac.jpresearchgate.netelsevier.comnih.gov Chiral ligands based on the diaminocyclohexane framework can be used to construct catalysts for a variety of enantioselective C-C bond-forming reactions, including aldol (B89426) reactions, Michael additions, and allylic alkylations. The well-defined chiral pocket created by the ligand around the metal center allows for precise control over the approach of the reacting partners, leading to high levels of enantioselectivity. The functional handles on this compound allow for the tuning of both steric and electronic properties of the resulting catalysts to optimize their performance in these reactions.

Organocatalysis Utilizing the Diamine Moiety

In addition to serving as scaffolds for metal-based catalysts, diamines themselves can act as potent organocatalysts. The amino groups of this compound can be leveraged to promote reactions through various activation modes.

One of the primary amino groups of this compound can react with a carbonyl compound to form a nucleophilic enamine intermediate. nobelprize.orgresearchgate.netnih.govresearchgate.net This enamine can then react with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the chiral product. Alternatively, a secondary amine derived from the starting diamine can catalyze reactions through the formation of an iminium ion, which lowers the LUMO of an α,β-unsaturated carbonyl compound, activating it towards nucleophilic attack. The chiral cyclohexane backbone in these scenarios is responsible for shielding one face of the reactive intermediate, thereby directing the incoming reagent to the other face and inducing enantioselectivity.

The presence of both amino groups and an ester functionality in this compound opens the door to the design of bifunctional organocatalysts. mdpi.combeilstein-journals.org In such catalysts, one functional group, typically an amine, acts as a Lewis base to activate the nucleophile, while the other group, which could be a derivative of the ester, acts as a Brønsted acid or a hydrogen-bond donor to activate the electrophile. This dual activation strategy can lead to highly efficient and selective transformations. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then participate in hydrogen bonding interactions with the substrate. The close proximity of the two activating groups on the rigid cyclohexane scaffold can lead to a highly organized transition state and excellent stereocontrol.

Precursor for Metal Complexation and Coordination Chemistry

Synthesis of Metal-Diamine Complexes

No specific methods for the synthesis of metal-diamine complexes directly from this compound were found in the reviewed literature.

Catalytic Activity of Derived Metal Complexes (non-biological)

As no information was found on the synthesis of metal complexes from this specific ligand, there is consequently no data on the catalytic activity of any derived complexes.

Support for Immobilized Catalysts

The literature search did not yield any studies describing the use of this compound as a support material or as a functionalizing agent for the immobilization of catalysts.

Advanced Analytical Methodologies for Characterization in Research Contexts

The definitive characterization of Methyl 3,4-diaminocyclohexanecarboxylate, a compound with multiple stereocenters and conformational possibilities, necessitates the use of sophisticated analytical techniques. These methods are crucial for unambiguously determining its chemical structure, stereochemistry, and purity. In research settings, high-resolution spectroscopy and crystallography provide the detailed molecular insights required for structure-activity relationship studies and quality control.

Future Research Trajectories and Challenges

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

Future research is increasingly focused on developing environmentally benign and efficient methods for synthesizing chiral amines and their derivatives. For Methyl 3,4-Diaminocyclohexanecarboxylate, moving beyond traditional multi-step syntheses that often involve harsh reagents and generate significant waste is a primary objective.

One promising avenue is the use of biocatalysis. researchgate.netnih.govscilit.com Enzymes, such as hydrolases and amine dehydrogenases, offer high stereoselectivity and can operate under mild reaction conditions. researchgate.netresearchgate.net For instance, the kinetic resolution of related racemic methyl cyclohexene (B86901) carboxylates using bacterial carboxylesterases has been shown to be highly efficient, achieving excellent enantiomeric excess. researchgate.net This suggests that similar biocatalytic methods could be developed for the stereoselective synthesis of this compound, providing access to specific stereoisomers which are often crucial for applications in pharmaceuticals and materials science.

Another area of exploration is the development of chemo-enzymatic cascade reactions. nih.gov These one-pot processes, which combine chemical and enzymatic steps, can reduce the number of required purification steps, thereby saving time, resources, and reducing waste. nih.gov The development of such a cascade for the synthesis of this compound from simple precursors would represent a significant step towards a more sustainable production method.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalytic Resolution | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netscilit.com | Discovery and engineering of novel enzymes with high specificity for the target molecule. researchgate.netresearchgate.net |

| Chemo-enzymatic Cascades | Increased efficiency, reduced number of steps, lower waste generation. nih.gov | Designing compatible chemical and enzymatic reaction steps that can be performed in a single pot. nih.gov |

| Green Solvents and Catalysts | Reduced toxicity and environmental persistence. | Investigating the use of supercritical fluids or aqueous-based solvent systems. |

Development of Advanced Functional Materials Utilizing Derivatives

The di-amino functionality of this compound makes it an excellent building block for the synthesis of advanced functional materials, particularly polymers and Metal-Organic Frameworks (MOFs).

In the realm of MOFs, the amino groups can act as coordination sites for metal ions and as functional sites for post-synthetic modification. frontiersin.orgnih.gov MOFs constructed from amino-functionalized organic ligands have shown promise in applications such as gas storage, separation, and catalysis. nih.govyoutube.com Derivatives of this compound could be used to create novel MOFs with tailored pore sizes and chemical environments, potentially leading to materials with enhanced selectivity for CO2 capture or for the storage of hydrogen. frontiersin.org

Furthermore, the bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. Polyamides and polyimides derived from this compound could exhibit unique thermal and mechanical properties due to the rigid cyclohexane (B81311) backbone. Research in this area would focus on synthesizing and characterizing these novel polymers and exploring their potential applications in areas such as high-performance films and membranes.

| Material Class | Potential Application | Key Research Focus |

| Metal-Organic Frameworks (MOFs) | Gas storage (H2, CO2), selective separations, catalysis. nih.govyoutube.com | Design of linkers to control pore size and functionality; investigation of post-synthetic modification. frontiersin.orgnih.gov |

| Polyamides/Polyimides | High-performance engineering plastics, separation membranes. | Synthesis of novel polymers and characterization of their thermal and mechanical properties. |

| Photoresponsive Materials | Light-dependent gas adsorption, photophysical modulation. mdpi.com | Incorporation of photochromic moieties into MOFs or polymers derived from the title compound. mdpi.com |

Expansion of Catalytic Applications to New Reaction Classes

The vicinal diamine structure within this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. When complexed with transition metals, these ligands can create a chiral environment around the metal center, enabling the stereoselective synthesis of a wide range of molecules.

Future research will likely focus on synthesizing novel phosphine- or amine-based ligands derived from this compound. nih.gov These could be applied in a variety of catalytic processes, including hydrogenation, C-C cross-coupling reactions, and oxidation reactions. nih.govnih.gov For example, manganese complexes with Schiff-base ligands have demonstrated catalytic activity in the aerobic oxidation of various substrates. nih.gov Similar complexes derived from the title compound could be explored for their catalytic prowess.

The development of organocatalysts is another promising direction. Chiral diamines are known to be effective organocatalysts for a range of transformations. The specific stereochemistry of this compound could be leveraged to design novel catalysts for reactions such as asymmetric aldol (B89426) or Michael additions.

Integration with Computational Chemistry for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. mdpi.com For this compound, these techniques can be used to predict the properties of its derivatives and to guide the design of new materials and catalysts.

For instance, Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of metal complexes containing ligands derived from this compound. mdpi.com This can help in understanding the mechanism of catalytic reactions and in designing more efficient catalysts. Similarly, molecular modeling can be used to simulate the binding of guest molecules within the pores of MOFs constructed from its derivatives, aiding in the design of materials with high selectivity for specific applications. nih.gov

The integration of computational screening with experimental synthesis and testing can significantly accelerate the discovery of new functional materials and catalysts based on this compound, reducing the time and cost associated with traditional trial-and-error approaches.

Challenges in Scalable and Cost-Effective Production for Research Applications

Despite its potential, the widespread use of this compound in research and development is hampered by challenges related to its scalable and cost-effective production. enamine.net Many of the current synthetic routes are multi-step processes that are not amenable to large-scale production.

Furthermore, the transition from laboratory-scale synthesis to pilot-plant or industrial-scale production often presents unforeseen challenges. enamine.net Issues such as heat transfer, mixing, and purification need to be addressed to ensure a robust and economical process. Collaboration between academic researchers and process chemists will be essential for developing scalable and cost-effective methods for the production of this compound, thereby making this versatile building block more accessible to the wider scientific community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,4-Diaminocyclohexanecarboxylate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of cyclohexane carboxylates often involves cycloaddition reactions or catalytic hydrogenation of aromatic precursors. For example, methyl-3,4-dimethylcyclohex-3-ene-1-carboxylate was synthesized via a Diels-Alder reaction between 2,3-dimethylbuta-1,3-diene and methyl acrylate, optimized using Michaelis-Menten kinetics to determine rate constants and intermediate stability . To improve yield, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied, with purity assessed via HPLC or GC-MS.

Q. How can mass spectrometry and NMR spectroscopy be effectively utilized to characterize the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation (e.g., C₈H₁₀N₂O₂ for Methyl 3,4-diaminobenzoate, MW 166.18 ). For structural elucidation, ¹H/¹³C NMR can resolve cyclohexane ring conformation and substituent positions. 2D NMR (e.g., COSY, HSQC) is critical for distinguishing cis/trans diastereomers and verifying amine/carboxylate spatial arrangements. Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What in vitro models are appropriate for assessing the neurogenic potential of this compound, and what markers should be monitored?

- Methodological Answer : Neural stem cell (NSC) cultures, such as hippocampal NSCs, are ideal for evaluating neurogenic activity. Key markers include:

- Neuronal differentiation : Tuj1 (β-III tubulin, immature neurons), MAP2 (mature neurons), NeuN (mature neuronal nuclei).

- Astrocytic suppression : GFAP (glial fibrillary acidic protein).

- Proliferation : Ki67 (cell cycle activity).

Protocols involve immunostaining, flow cytometry, and qRT-PCR to quantify marker expression (e.g., MDHB increased Tuj1 and suppressed GFAP in NSCs ).

Advanced Research Questions

Q. How does this compound modulate key signaling pathways such as AKT/GSK3β, and what experimental approaches validate these interactions?

- Methodological Answer : Pathway modulation can be studied via phospho-specific Western blotting. For example, MDHB inhibited AKT phosphorylation (Ser473) and enhanced GSK3β autophosphorylation (Tyr216), promoting β-catenin degradation and neuronal differentiation . Use inhibitors (e.g., LY294002 for AKT) or activators (e.g., CHIR99021 for GSK3β) to confirm mechanistic roles. Transcriptome analysis (RNA-seq) further identifies downstream targets like Isl1, critical for cholinergic neuron specification .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell-type-specific receptor expression or metabolic differences. Systematic approaches include:

- Dose-response profiling : Test concentrations (e.g., 8–32 µM for MDHB ) across multiple lines (e.g., SH-SY5Y neuroblastoma vs. primary NSCs).

- Pharmacokinetic assays : Measure compound stability and metabolite formation using LC-MS.

- Pathway enrichment analysis : Compare transcriptomic data to identify context-dependent signaling nodes (e.g., Wnt/β-catenin vs. Notch pathways ).

Q. What computational methods predict the physicochemical properties and pharmacokinetic behavior of this compound, and how are these validated experimentally?

- Methodological Answer : Tools like SwissADME or Molinspiration estimate logP, solubility, and blood-brain barrier permeability. Molecular docking (AutoDock Vina) predicts interactions with targets like cholinergic receptors. Experimental validation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products